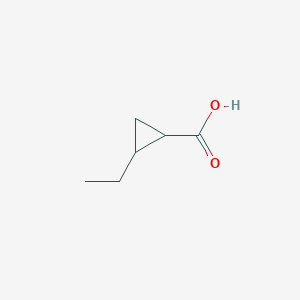
2-Ethylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylcyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 68850-10-2 . It has a molecular weight of 114.14 . The IUPAC name for this compound is 2-ethylcyclopropanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10O2/c1-2-4-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) . This indicates that the molecule consists of 6 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, carboxylic acids in general are known to undergo a variety of reactions . These include decarboxylation, reduction, and reactions with bases .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Carboxylic acids in general have higher boiling points than similar-sized hydrocarbons or ethers due to their ability to form hydrogen bonds .Applications De Recherche Scientifique
Ethylene Precursor and Plant Hormone Regulation
2-Ethylcyclopropane-1-carboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), which is a direct precursor of the plant hormone ethylene. Ethylene plays a critical role in various plant processes, including fruit ripening, leaf abscission, and response to environmental stress. Hoffman et al. (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of ACC in plants, suggesting its importance in plant physiology (Hoffman, Yang, & McKeon, 1982).
Role in Ethylene-Independent Growth Regulation
Recent studies indicate that ACC, and by extension its derivatives like this compound, may have signaling roles independent of ethylene biosynthesis. Polko & Kieber (2019) highlighted the role of ACC in plant development and its involvement in cell wall signaling and pathogen virulence, suggesting broader implications for similar compounds (Polko & Kieber, 2019).
Ethylene Biosynthesis and Enzyme Interaction
McKeon & Yang (2004) explored the conversion characteristics of ACC and its derivatives in peas, showing how specific stereoisomers interact differently with enzymes responsible for ethylene production. This research provides insights into how this compound might behave in similar biochemical pathways (McKeon & Yang, 2004).
ACC Transport and Plant Responses
Vanderstraeten & Van Der Straeten (2017) discussed the transport of ACC within plants, emphasizing its role in ethylene responses over short and long distances. This study suggests potential pathways and mechanisms that might also apply to this compound in plants (Vanderstraeten & Van Der Straeten, 2017).
Safety and Hazards
The compound has been classified with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: rinsing mouth and not inducing vomiting .
Mécanisme D'action
Target of Action
It is known that similar compounds interact with various enzymes and proteins within the cell, affecting their function and leading to changes in cellular processes .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other cyclopropane carboxylic acids . These interactions can lead to changes in the function of the target proteins or enzymes, affecting cellular processes .
Biochemical Pathways
Cyclopropane carboxylic acids are known to be involved in various biochemical processes, including the synthesis of other organic compounds . The downstream effects of these interactions can include changes in cellular metabolism and function .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how the compound is absorbed into the body, distributed to various tissues, metabolized, and ultimately excreted .
Result of Action
The compound’s interactions with its targets can lead to changes in cellular processes, potentially affecting the function and behavior of the cell .
Action Environment
The action, efficacy, and stability of 2-Ethylcyclopropane-1-carboxylic acid can be influenced by various environmental factors . These can include the pH of the environment, the presence of other compounds, and physical conditions such as temperature and pressure .
Propriétés
IUPAC Name |
2-ethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-4-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZWQTAIJWQNHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-Methyl-1-(2-methylphenyl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2728645.png)

![4-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine](/img/structure/B2728648.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide](/img/structure/B2728651.png)


![2-[4-(2,6-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid](/img/structure/B2728654.png)


![N-(4-chlorophenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2728659.png)
![4-cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2728660.png)
![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B2728663.png)